Cas no 958702-94-8 (2-fluoro-N-2-(4-methylphenyl)-5-oxo-2H,4H,6H-5lambda4-thieno3,4-cpyrazol-3-ylbenzamide)

2-fluoro-N-2-(4-methylphenyl)-5-oxo-2H,4H,6H-5lambda4-thieno3,4-cpyrazol-3-ylbenzamide 化学的及び物理的性質
名前と識別子
-
- 2-fluoro-N-2-(4-methylphenyl)-5-oxo-2H,4H,6H-5lambda4-thieno3,4-cpyrazol-3-ylbenzamide
- 2-fluoro-N-(5-oxido-2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide
- EU-0087696
- 2-fluoro-N-[2-(4-methylphenyl)-5-oxo-2H,4H,6H-5lambda4-thieno[3,4-c]pyrazol-3-yl]benzamide
- AKOS024584025
- SR-01000547114-1
- F0561-0408
- Oprea1_107726
- 958702-94-8
- SR-01000547114
- 2-fluoro-N-[2-(4-methylphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide
- 2-fluoro-N-(5-oxido-2-(p-tolyl)-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl)benzamide
- Benzamide, N-[2,6-dihydro-2-(4-methylphenyl)-5-oxido-4H-thieno[3,4-c]pyrazol-3-yl]-2-fluoro-
-
- インチ: 1S/C19H16FN3O2S/c1-12-6-8-13(9-7-12)23-18(15-10-26(25)11-17(15)22-23)21-19(24)14-4-2-3-5-16(14)20/h2-9H,10-11H2,1H3,(H,21,24)
- InChIKey: RKSLQNFHHPFYBS-UHFFFAOYSA-N
- ほほえんだ: C(NC1N(C2=CC=C(C)C=C2)N=C2CS(=O)CC2=1)(=O)C1=CC=CC=C1F
計算された属性
- せいみつぶんしりょう: 369.09472610g/mol
- どういたいしつりょう: 369.09472610g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 5
- 重原子数: 26
- 回転可能化学結合数: 3
- 複雑さ: 555
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 83.2Ų
- 疎水性パラメータ計算基準値(XlogP): 2.3
じっけんとくせい
- 密度みつど: 1.46±0.1 g/cm3(Predicted)
- ふってん: 540.2±50.0 °C(Predicted)
- 酸性度係数(pKa): 11.23±0.20(Predicted)
2-fluoro-N-2-(4-methylphenyl)-5-oxo-2H,4H,6H-5lambda4-thieno3,4-cpyrazol-3-ylbenzamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F0561-0408-2μmol |
2-fluoro-N-[2-(4-methylphenyl)-5-oxo-2H,4H,6H-5lambda4-thieno[3,4-c]pyrazol-3-yl]benzamide |
958702-94-8 | 90%+ | 2μl |
$57.0 | 2023-05-17 | |
Life Chemicals | F0561-0408-15mg |
2-fluoro-N-[2-(4-methylphenyl)-5-oxo-2H,4H,6H-5lambda4-thieno[3,4-c]pyrazol-3-yl]benzamide |
958702-94-8 | 90%+ | 15mg |
$89.0 | 2023-05-17 | |
Life Chemicals | F0561-0408-5mg |
2-fluoro-N-[2-(4-methylphenyl)-5-oxo-2H,4H,6H-5lambda4-thieno[3,4-c]pyrazol-3-yl]benzamide |
958702-94-8 | 90%+ | 5mg |
$69.0 | 2023-05-17 | |
Life Chemicals | F0561-0408-50mg |
2-fluoro-N-[2-(4-methylphenyl)-5-oxo-2H,4H,6H-5lambda4-thieno[3,4-c]pyrazol-3-yl]benzamide |
958702-94-8 | 90%+ | 50mg |
$160.0 | 2023-05-17 | |
Life Chemicals | F0561-0408-10mg |
2-fluoro-N-[2-(4-methylphenyl)-5-oxo-2H,4H,6H-5lambda4-thieno[3,4-c]pyrazol-3-yl]benzamide |
958702-94-8 | 90%+ | 10mg |
$79.0 | 2023-05-17 | |
Life Chemicals | F0561-0408-2mg |
2-fluoro-N-[2-(4-methylphenyl)-5-oxo-2H,4H,6H-5lambda4-thieno[3,4-c]pyrazol-3-yl]benzamide |
958702-94-8 | 90%+ | 2mg |
$59.0 | 2023-05-17 | |
Life Chemicals | F0561-0408-25mg |
2-fluoro-N-[2-(4-methylphenyl)-5-oxo-2H,4H,6H-5lambda4-thieno[3,4-c]pyrazol-3-yl]benzamide |
958702-94-8 | 90%+ | 25mg |
$109.0 | 2023-05-17 | |
Life Chemicals | F0561-0408-5μmol |
2-fluoro-N-[2-(4-methylphenyl)-5-oxo-2H,4H,6H-5lambda4-thieno[3,4-c]pyrazol-3-yl]benzamide |
958702-94-8 | 90%+ | 5μl |
$63.0 | 2023-05-17 | |
Life Chemicals | F0561-0408-20μmol |
2-fluoro-N-[2-(4-methylphenyl)-5-oxo-2H,4H,6H-5lambda4-thieno[3,4-c]pyrazol-3-yl]benzamide |
958702-94-8 | 90%+ | 20μl |
$79.0 | 2023-05-17 | |
Life Chemicals | F0561-0408-4mg |
2-fluoro-N-[2-(4-methylphenyl)-5-oxo-2H,4H,6H-5lambda4-thieno[3,4-c]pyrazol-3-yl]benzamide |
958702-94-8 | 90%+ | 4mg |
$66.0 | 2023-05-17 |
2-fluoro-N-2-(4-methylphenyl)-5-oxo-2H,4H,6H-5lambda4-thieno3,4-cpyrazol-3-ylbenzamide 関連文献
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Daoyang Chen,Xiaojing Shen,Liangliang Sun Analyst, 2017,142, 2118-2127
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Junjie Chen,Parham Rohani,Stavros G. Karakalos,Michael J. Lance,Todd J. Toops,Mark T. Swihart,Eleni A. Kyriakidou Chem. Commun., 2020,56, 9882-9885
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Jingsi Chen,Jifang Liu,Hongbo Zeng Biomater. Sci., 2021,9, 3543-3575
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Julien Lombard,Thierry Biben,Samy Merabia Nanoscale, 2016,8, 14870-14876
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Yue-Jian Liang,Zhi-Wen Zhao,Yun Geng,Qing-Qing Pan,Hao-Yu Gu,Liang Zhao,Min Zhang,Shui-Xing Wu New J. Chem., 2020,44, 9767-9774
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Suying Hou,Yongcun Zou,Xianchun Liu,Xiaodan Yu,Bo Liu,Xiujuan Sun,Yan Xing CrystEngComm, 2011,13, 835-840
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P. G. Campbell,M. D. Merrill,B. C. Wood,E. Montalvo,M. A. Worsley,T. F. Baumann,J. Biener J. Mater. Chem. A, 2014,2, 17764-17770
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Hualin Xiong,Guangbin Cheng,Zaichao Zhang,Hongwei Yang New J. Chem., 2019,43, 7784-7789
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Soumyadeep Sinha,Shaibal K. Sarkar RSC Adv., 2014,4, 47177-47183
2-fluoro-N-2-(4-methylphenyl)-5-oxo-2H,4H,6H-5lambda4-thieno3,4-cpyrazol-3-ylbenzamideに関する追加情報
Introduction to 2-fluoro-N-2-(4-methylphenyl)-5-oxo-2H,4H,6H-5lambda4-thieno3,4-cpyrazol-3-ylbenzamide (CAS No. 958702-94-8) and Its Emerging Applications in Chemical Biology and Medicinal Chemistry
The compound 2-fluoro-N-2-(4-methylphenyl)-5-oxo-2H,4H,6H-5lambda4-thieno3,4-cpyrazol-3-ylbenzamide (CAS No. 958702-94-8) represents a fascinating molecule with significant potential in the realms of chemical biology and medicinal chemistry. Its unique structural framework, combining a benzamide moiety with a fused thienopyrazole core, positions it as a promising candidate for further exploration in drug discovery and molecular research. This introduction delves into the compound's structural features, its pharmacological relevance, and the latest research applications that highlight its importance in contemporary scientific endeavors.
The molecular architecture of 2-fluoro-N-2-(4-methylphenyl)-5-oxo-2H,4H,6H-5lambda4-thieno3,4-cpyrazol-3-ylbenzamide is characterized by a benzamide group linked to a thienopyrazole scaffold. The presence of a fluorine atom at the 2-position of the thienopyrazole ring introduces electronic and steric modifications that can influence binding interactions with biological targets. Additionally, the 4-methylphenyl substituent on the benzamide moiety further diversifies its pharmacophoric properties. Such structural elements are often engineered to enhance solubility, metabolic stability, and target specificity—key factors in medicinal chemistry.
In recent years, there has been growing interest in heterocyclic compounds as scaffolds for drug development due to their diverse biological activities and synthetic versatility. The thienopyrazole core is particularly noteworthy for its presence in several bioactive natural products and pharmaceuticals. For instance, derivatives of this scaffold have been investigated for their potential as kinase inhibitors, anti-inflammatory agents, and antimicrobial compounds. The compound under discussion (CAS No. 958702-94-8) aligns with this trend by incorporating functional groups that may modulate its biological profile.
One of the most compelling aspects of 2-fluoro-N-2-(4-methylphenyl)-5-oxo-2H,4H,6H-5lambda4-thieno3,4-cpyrazol-3-ylbenzamide is its potential as a tool compound in chemical biology research. The fluorine atom is a well-documented pharmacophore that can enhance binding affinity and metabolic stability. Furthermore, the benzamide group is frequently used in drug design due to its ability to form hydrogen bonds with biological targets such as proteins and enzymes. The combination of these features makes this compound an attractive candidate for studying protein-ligand interactions and developing novel therapeutic strategies.
Recent studies have begun to explore the pharmacological properties of CAS No 958702-94-8 and its analogs. Preliminary in vitro assays have suggested that this compound exhibits modulatory activity toward certain enzyme targets relevant to inflammatory pathways. The fluorinated thienopyrazole core appears to contribute to its binding efficacy by optimizing interactions with key residues in the active site of target proteins. Additionally, the 4-methylphenyl substituent may play a role in stabilizing the compound's conformational flexibility—a factor that can influence drug-receptor affinity.
The synthesis of 2-fluoro-N-2-(4-methylphenyl)-5-oxo-2H,4H,6H-5lambda4-thieno3,4-cpyrazol-3-yibenzamide represents another area of interest for synthetic chemists. The construction of the thienopyrazole ring requires precise control over reaction conditions to ensure high yield and purity. Advances in transition-metal-catalyzed cross-coupling reactions have made it possible to streamline synthetic routes while maintaining excellent regioselectivity. These methodologies are crucial for producing complex heterocyclic compounds like CAS No 958702-94 efficiently.
In conclusion,CAS No 958702 holds considerable promise as a lead compound or intermediate in pharmaceutical research. Its unique structural features and demonstrated biological relevance make it a valuable asset for investigators working on novel therapeutics. As our understanding of molecular interactions continues to evolve,fluronated derivatives like this one will likely play an increasingly important role in addressing unmet medical needs through innovative chemical biology approaches.
958702-94-8 (2-fluoro-N-2-(4-methylphenyl)-5-oxo-2H,4H,6H-5lambda4-thieno3,4-cpyrazol-3-ylbenzamide) 関連製品
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